4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

描述

Molecular Architecture and IUPAC Nomenclature

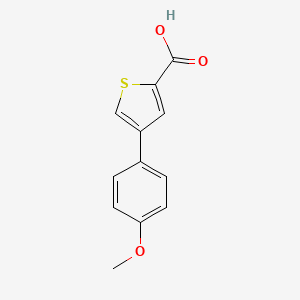

The molecular architecture of this compound centers around a five-membered thiophene ring system with two distinct substituents positioned at specific locations. The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived as this compound, reflecting the presence of a carboxylic acid functional group at position 2 of the thiophene ring and a 4-methoxyphenyl substituent at position 4. The molecular formula is established as C₁₂H₁₀O₃S with a corresponding molecular weight of 234.27 grams per mole.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as COC1=CC=C(C=C1)C2=CSC(=C2)C(=O)O, while the International Chemical Identifier string is InChI=1S/C12H10O3S/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7H,1H3,(H,13,14). The compound is catalogued under Chemical Abstracts Service registry number 82437-74-9, facilitating its identification in chemical databases and literature.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₀O₃S | |

| Molecular Weight | 234.27 g/mol | |

| IUPAC Name | This compound | |

| CAS Registry Number | 82437-74-9 | |

| InChI Key | NWNYSAILYSWCEI-UHFFFAOYSA-N |

The three-dimensional molecular geometry reveals significant structural features that influence the compound's reactivity and intermolecular interactions. The thiophene ring maintains planarity characteristic of aromatic heterocycles, while the phenyl ring substituent extends the conjugated system through its attachment at position 4 of the thiophene core. The methoxy group on the phenyl ring introduces electron-donating character, which modulates the electronic properties of the entire molecular framework. Physical property measurements indicate a melting point range of 193-169°C and a calculated boiling point of 398.4°C at standard atmospheric pressure.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of thiophene-2-carboxylic acid derivatives, including structural analogs of this compound, have provided detailed insights into the solid-state organization and intermolecular packing arrangements. X-ray diffraction studies reveal that thiophene carboxylic acid compounds frequently adopt specific crystal systems with characteristic space groups that facilitate hydrogen bonding networks. In the case of thiophene-2-carboxylic acid itself, crystallographic analysis demonstrates an orthorhombic crystal system with space group Pna2(1), exhibiting unit cell parameters of a = 10.106(2) Å, b = 14.299(3) Å, c = 16.092(3) Å, with angles α = 90°, β = 90°, γ = 90°.

The crystal structure analysis of related thiophene derivatives indicates that these compounds form tetramer arrangements linked through extensive hydrogen bonding networks involving the carboxylic acid functional groups. The hydrogen bonding pattern typically involves O-H···O interactions that create cyclic motifs with R₂²(8) ring systems, contributing to the overall stability of the crystal lattice. The planar nature of the thiophene rings facilitates π-π stacking interactions between adjacent molecules, with typical centroid-to-centroid distances ranging from 3.99 to 4.00 Å.

| Crystallographic Parameter | Value | System |

|---|---|---|

| Crystal System | Orthorhombic | Thiophene-2-carboxylic acid |

| Space Group | Pna2(1) | Thiophene-2-carboxylic acid |

| Unit Cell a | 10.106(2) Å | Thiophene-2-carboxylic acid |

| Unit Cell b | 14.299(3) Å | Thiophene-2-carboxylic acid |

| Unit Cell c | 16.092(3) Å | Thiophene-2-carboxylic acid |

| Density | 1.464 g/cm³ | Thiophene-2-carboxylic acid |

Detailed structural analysis of substituted thiophene derivatives demonstrates that the introduction of phenyl substituents at position 4 significantly influences the molecular packing and crystal morphology. The methoxyphenyl substituent in this compound is expected to introduce additional intermolecular interactions through the methoxy oxygen atom, which can serve as a hydrogen bond acceptor. Crystal structure investigations of similar compounds show that the phenyl rings typically adopt conformations that minimize steric hindrance while maximizing favorable intermolecular contacts.

The hydrogen bonding network in crystals of thiophene carboxylic acids involves multiple interaction types, including classical O-H···O hydrogen bonds between carboxylic acid groups and weaker C-H···O interactions involving aromatic hydrogen atoms. These interactions create three-dimensional networks that stabilize the crystal structure and influence the physical properties of the solid material. The planar thiophene rings show minimal deviation from planarity, with root mean square deviations typically less than 0.002 Å, confirming the aromatic character of the heterocyclic system.

Electronic Structure and Aromaticity Considerations

The electronic structure of this compound is characterized by the aromatic nature of both the thiophene and phenyl ring systems, which creates an extended conjugated framework with delocalized π-electron density. Thiophene rings exhibit aromatic character through the participation of the sulfur atom's electron pairs in the π-electron system, although theoretical calculations suggest that the degree of aromaticity is somewhat less than that observed in benzene. The five-membered heterocyclic ring contains six π-electrons distributed across the carbon-carbon double bonds and the sulfur atom, satisfying Hückel's rule for aromaticity.

The electronic properties of the thiophene ring are significantly influenced by the sulfur heteroatom, which contributes two electrons to the aromatic sextet while maintaining two additional electron pairs in higher energy orbitals. This electronic configuration results in the sulfur atom being less prone to alkylation and oxidation compared to conventional sulfides, demonstrating the stabilizing effect of aromaticity. The electron distribution within the thiophene ring creates regions of varying electron density, with positions 2 and 5 being more electronegative than positions 3 and 4.

| Electronic Property | Thiophene System | Benzene System |

|---|---|---|

| π-Electron Count | 6 | 6 |

| Ring Size | 5-membered | 6-membered |

| Heteroatom | Sulfur | None |

| Aromaticity Degree | Moderate | High |

| Reactivity Pattern | Electrophilic substitution favored at positions 2,5 | Uniform reactivity |

The presence of the 4-methoxyphenyl substituent significantly modulates the electronic structure through its electron-donating properties. The methoxy group acts as an electron-donating substituent through both inductive and resonance effects, increasing the electron density in the phenyl ring and, by extension, influencing the thiophene system through conjugation. This electronic interaction affects the reactivity of the carboxylic acid group at position 2 of the thiophene ring, potentially making it slightly more reactive toward nucleophilic attack due to the increased electron density in the heterocyclic system.

属性

IUPAC Name |

4-(4-methoxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNYSAILYSWCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371589 | |

| Record name | 4-(4-methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82437-74-9 | |

| Record name | 4-(4-methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Formation of Intermediate

- Reagents : Sodium ethoxide ($$C2H5ONa$$) and ethanol

- Conditions : Reaction carried out at ambient temperature for 12 hours.

- Outcome : Sodium ethoxide acts as a base to facilitate the formation of an intermediate compound.

Step 2: Acidification and Methoxylation

- Reagents :

- Concentrated hydrochloric acid ($$HCl$$)

- Sodium methoxide ($$CH3ONa$$)

- Methanol ($$CH3OH$$)

- Conditions :

- Heating at $$80^\circ C$$ for 15 minutes.

- Reflux in methanol for an additional 15 minutes.

- Outcome : Introduction of the methoxy group into the intermediate structure.

Step 3: Diazotization and Reduction

- Reagents :

- Sulfuric acid (75% $$H2SO4$$)

- Sodium nitrite ($$NaNO_2$$)

- Aqueous phosphorous acid (50% $$H3PO2$$)

- Conditions :

- Reaction at $$0^\circ C$$ for two intervals of 30 minutes each.

- Outcome : Formation of a diazonium salt, followed by reduction to generate the thiophene ring structure.

Step 4: Hydrolysis

- Reagents : Sodium hydroxide ($$NaOH$$) in aqueous ethanol.

- Conditions :

- Heating for one hour.

- Outcome : Hydrolysis leads to the formation of the final product, this compound.

Data Table Summarizing Reaction Steps

| Step | Reagents | Conditions | Reaction Type | Outcome |

|---|---|---|---|---|

| 1 | $$C2H5ONa$$, Ethanol | Ambient temperature, 12 h | Base-catalyzed reaction | Intermediate formation |

| 2 | Conc. $$HCl$$, $$CH3ONa$$, $$CH3OH$$ | $$80^\circ C$$, reflux, 15 min | Methoxylation | Introduction of methoxy group |

| 3 | $$H2SO4$$, $$NaNO2$$, $$H3PO_2$$ | $$0^\circ C$$, two intervals | Diazotization & Reduction | Thiophene ring formation |

| 4 | $$NaOH$$, Aqueous ethanol | Heating, 1 h | Hydrolysis | Final product formation |

Notes and Observations

- The reaction sequence is highly dependent on precise temperature control, particularly during diazotization and reduction steps, which are sensitive to thermal fluctuations.

- The use of sulfuric acid and phosphorous acid ensures efficient diazonium salt formation and subsequent reduction to the thiophene ring.

- The hydrolysis step is critical for converting intermediates into the carboxylic acid functional group.

化学反应分析

Types of Reactions

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Brominated or nitrated derivatives of the thiophene ring.

科学研究应用

Scientific Research Applications

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid has a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. This compound and its derivatives are utilized for their potential in organic synthesis, materials science, and medicinal chemistry .

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules and polymers. Specifically, in synthesizing thiophene-2-carboxylic acid derivatives . The Suzuki-Miyaura coupling reaction is a common method to synthesize this compound because of its efficiency and scalability.

Biology

This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It is also utilized in studies exploring its interactions with biological systems, which can lead to insights into disease mechanisms and the development of targeted therapies .

Medicine

Ongoing research explores the potential of this compound as a pharmaceutical intermediate. It serves as a building block in synthesizing various pharmaceutical compounds, potentially leading to new drugs with enhanced efficacy and reduced side effects .

Industry

This compound is utilized in developing organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Also, it is applied in the formulation of advanced materials, including conductive polymers, which can be used in sensors and energy storage devices . It also plays a role in developing organic solar cells, contributing to renewable energy solutions by improving the efficiency of light absorption and conversion .

Organic Electronics

This compound is used in the development of organic semiconductors, which are crucial for creating flexible and lightweight electronic devices, such as organic light-emitting diodes (OLEDs) .

Research in Photovoltaics

作用机制

The mechanism of action of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Functional Group Impact

- Carboxylic Acid vs. Ester : The free carboxylic acid group in the target compound enhances hydrogen-bonding capacity, critical for enzyme inhibition, but reduces cell permeability compared to ester derivatives (e.g., methyl ester in ).

- Methoxy vs. Halogen Substituents : Methoxy groups improve solubility and moderate lipophilicity, whereas halogen atoms (e.g., -Br, -Cl) increase clogP and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets .

Computational and Experimental Findings

- Molecular Docking: Derivatives with diaryl substitution (e.g., 4,5-diarylthiophenes) show superior binding to COX-2 compared to monoaryl analogues like the target compound, highlighting the importance of substituent positioning .

- Quantum Chemical Studies : Thiophene derivatives with electron-withdrawing groups (e.g., -CN, -SO₂NH₂) exhibit lower LUMO energies, facilitating interactions with biological targets. The methoxy group’s electron-donating nature may reduce this effect .

生物活性

4-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and various studies that highlight its biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₀O₃S

- Melting Point : 193-196 °C

- CAS Number : 82437-74-9

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis pathway often includes reactions involving thiophene derivatives and methoxyphenyl groups, utilizing methodologies like Vilsmeier-Haack reactions or other electrophilic aromatic substitutions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research has demonstrated that derivatives of thiophene, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- Hepatocellular carcinoma (HePG-2)

- Breast cancer (MCF-7)

- Prostate cancer (PC-3)

- Colorectal cancer (HCT-116)

In vitro studies using the MTT assay have shown that this compound can inhibit cell proliferation effectively. The results are summarized in Table 1 below.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains and fungi. Studies have indicated that it can serve as a lead compound for the development of new antimicrobial agents. The antimicrobial efficacy was evaluated through standard disc diffusion methods, with results indicating significant zones of inhibition against:

- Bacteria Tested :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Table 2 summarizes the antimicrobial activity.

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. Studies involving bovine serum albumin denaturation assays have indicated that it possesses anti-inflammatory activity comparable to standard drugs like diclofenac sodium. The molecular docking studies suggest interactions with cyclooxygenase enzymes, which are critical in the inflammatory process.

Case Studies

Several case studies have highlighted the application of thiophene derivatives in drug development:

-

Case Study on Antiproliferative Effects :

A study evaluated a series of thiophene derivatives for their antiproliferative activities against A431 cells and established a correlation between lipophilicity and biological activity. The findings suggested that modifications to the thiophene core could enhance anticancer potency ( ). -

Case Study on Antimicrobial Efficacy :

Another research focused on synthesizing new thiophene derivatives and testing them against a range of microbial pathogens. The results indicated that certain substituents significantly improved antimicrobial activity ( ).

常见问题

Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. A thiophene-2-carboxylic acid ester derivative (e.g., methyl or ethyl ester) is reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like toluene/water. Post-coupling, hydrolysis of the ester group using NaOH or HCl yields the carboxylic acid derivative. Characterization via -NMR and HPLC confirms the product .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm substituent positions and aromatic proton integration.

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to verify molecular weight (exact mass: 234.00205) .

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% by area normalization).

Q. What safety precautions are required for handling this compound?

- Methodological Answer :

- Use personal protective equipment (gloves, lab coat, goggles) due to acute toxicity (H302, H312) .

- Avoid exposure to strong oxidizers, acids, or bases to prevent hazardous reactions (e.g., sulfur oxide release) .

- Store in a cool, dry, ventilated area, away from incompatible materials .

Advanced Research Questions

Q. How can molecular docking studies optimize this compound derivatives for COX-2 inhibition?

- Methodological Answer :

- Docking Protocol : Use software like AutoDock Vina to dock derivatives into the COX-2 active site (PDB: 1PXX). Prioritize compounds with high binding affinity (e.g., free energy ≤ -10 kcal/mol) and interactions with key residues (e.g., Arg120, Tyr355) .

- Validation : Compare docking scores with experimental IC₅₀ values from in vitro enzymatic assays (e.g., inhibition of prostaglandin synthesis).

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Reconciliation : Perform multivariate analysis to correlate structural parameters (e.g., lipophilicity via logP, electronic effects of substituents) with bioactivity. For example, derivatives with electron-donating groups (e.g., methoxy) may enhance antioxidant activity, while steric hindrance from bulky groups could reduce enzyme binding .

- Experimental Reproducibility : Standardize assay conditions (e.g., enzyme concentration, incubation time) across studies. Validate conflicting results using orthogonal assays (e.g., cell-based vs. enzymatic).

Q. What strategies enhance the bioactivity of thiophene-2-carboxylic acid derivatives?

- Methodological Answer :

- Structural Modifications :

- Introduce allyloxy or hydroxypropoxy groups at the 4- and 5-positions of the thiophene ring to improve solubility and binding affinity .

- Replace the methoxy group with halogen atoms (e.g., Cl, Br) to modulate electronic effects and metabolic stability .

- QSAR Modeling : Use calculated descriptors (e.g., polar surface area, H-bond donors) to predict and optimize pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。